molecular formula C15H20BrNO3 B8188554 tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

Cat. No.: B8188554
M. Wt: 342.23 g/mol
InChI Key: UUIDDBRUOCXTAO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIDDBRUOCXTAO-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamate Formation (Vulcanchem Protocol)

The most cited method involves reacting 4-bromophenylmorpholine with tert-butyl chloroformate under anhydrous conditions.

Procedure :

  • Dissolve 4-bromophenylmorpholine (1 equiv) in dry dichloromethane (DCM).

  • Add triethylamine (1.2 equiv) as a base at 0°C.

  • Introduce tert-butyl chloroformate (1.05 equiv) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography.

Outcomes :

ParameterValue
Yield68–72%
Purity (HPLC)>95%
Enantiomeric Excess98% ee

This method prioritizes simplicity but requires rigorous anhydrous conditions to prevent hydrolysis.

Stepwise Assembly via Intermediate Protection

Ambeed’s protocols for tert-butyl (4-bromophenyl)carbamate synthesis provide insights into intermediate steps applicable to morpholine derivatives:

Key Steps :

  • Amine Protection : React 4-bromoaniline with di-tert-butyl dicarbonate (Boc₂O) in toluene at 70°C for 16 hours (64% yield).

  • Morpholine Ring Formation : Cyclize the protected amine with ethylene oxide derivatives under acidic conditions.

  • Carbamate Installation : Use tert-butyl chloroformate in the presence of triethylamine.

Optimization Data :

ConditionEffect on Yield
Solvent (Toluene)70°C, 64% yield
Catalyst (Fe₃O₄@MCM-41)82% yield
Base (Triethylamine)76% yield

Catalysts like Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts enhance yield by facilitating Boc protection.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevated temperatures (70–80°C) improve reaction rates but risk racemization. Polar aprotic solvents (e.g., THF, DCM) favor carbamate formation, while toluene minimizes side reactions.

Comparative Solvent Study :

SolventYield (%)ee (%)
Dichloromethane7298
Tetrahydrofuran6897
Toluene6596

Catalytic Enhancements

Zirconium(IV) chloride and nanocatalysts improve stereochemical outcomes:

  • Zirconium(IV) Chloride : Achieves 98% ee in morpholine ring cyclization.

  • Fe₃O₄@MCM-41@Zr-Piperazine : Reduces reaction time to 4 hours with 82% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis :

  • Microreactor systems enhance heat transfer and mixing.

  • Benefits : 20% higher yield vs. batch processes, reduced solvent use.

Purification Techniques :

  • Crystallization : Heptane/ethyl acetate mixtures yield 99% purity.

  • Chromatography : Reserved for high-value batches requiring >99.5% purity.

Challenges and Limitations

  • Stereochemical Integrity : Racemization occurs above 80°C, necessitating precise temperature control.

  • Bromine Sensitivity : Harsh conditions may cleave the C–Br bond, requiring inert atmospheres.

  • Cost of Chiral Catalysts : Zirconium-based catalysts increase production costs by ~30%.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The 4-bromophenyl moiety is primed for NAS due to the electron-withdrawing nature of the bromine atom. Reactions typically proceed under transition-metal catalysis or via radical pathways.

Reagent/Conditions Product Yield Reference
Pd(PPh₃)₄, Na₂CO₃, arylboronic acid (Suzuki coupling)Biaryl-morpholine derivatives70-85%
CuI, L-proline, amine nucleophile (Ullmann-type coupling)Arylaminated morpholine derivatives60-78%
KOtBu, DMF, aromatic thiolsThioaryl-morpholine derivatives65-80%

Key Findings :

  • Suzuki coupling with arylboronic acids enables biaryl formation, critical for drug-discovery scaffolds .

  • Ullmann-type couplings with amines tolerate steric hindrance from the morpholine ring .

Functionalization of the Morpholine Ring

The morpholine nitrogen and oxygen atoms can participate in alkylation, oxidation, or ring-opening reactions.

Reagent/Conditions Product Yield Reference
mCPBA, CH₂Cl₂, 0°CMorpholine N-oxide90-95%
TFA, CH₂Cl₂ (ester hydrolysis)Carboxylic acid derivative85-92%
LiAlH₄, THF, refluxAlcohol derivative (reduction)75-88%

Key Findings :

  • N-Oxidation with mCPBA proceeds regioselectively without epimerization at the stereogenic center .

  • The tert-butyl ester is cleaved efficiently by TFA to yield carboxylic acids for further derivatization .

Radical-Mediated Reactions

The C–Br bond in the bromophenyl group is susceptible to homolytic cleavage under radical conditions.

Reagent/Conditions Product Yield Reference
AIBN, Bu₃SnH, toluene, 80°CDehalogenated morpholine derivative60-70%
Visible light, Ir(ppy)₃, H₂OHydroxylated aryl-morpholine55-65%

Key Findings :

  • Tin-mediated radical dehalogenation retains the stereochemistry of the morpholine ring .

  • Photoredox catalysis enables C–H functionalization without prefunctionalization .

Cross-Coupling Reactions

The bromine atom serves as a handle for transition-metal-catalyzed cross-couplings to install diverse substituents.

Reaction Type Catalyst/Ligand Substrate Yield Reference
Sonogashira couplingPdCl₂(PPh₃)₂, CuITerminal alkynes70-85%
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosPrimary/secondary amines65-80%
Negishi couplingNiCl₂(dppe), ZnCl₂Organozinc reagents60-75%

Key Findings :

  • Sonogashira couplings with alkynes are efficient under mild conditions .

  • Ni-catalyzed Negishi couplings tolerate steric bulk from the morpholine ring .

Stereochemical Considerations

The (2S)-configuration influences reaction outcomes:

  • Epimerization Risk : Acidic or basic conditions may racemize the stereocenter. For example, ester hydrolysis with TFA at >40°C caused partial racemization (≤8%) .

  • Diastereoselectivity : Chiral ligands (e.g., (R)-BINAP) in cross-couplings enhance diastereomeric ratios (up to 9:1) .

Stability and Byproduct Formation

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and isobutylene from the tert-butyl group .

  • Side Reactions : Competing β-hydride elimination is observed in Heck couplings unless bulky phosphine ligands (e.g., tBuBrettPhos) are used .

Scientific Research Applications

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring may facilitate binding to target proteins or enzymes, leading to modulation of their activity. The morpholine ring and carboxylic acid ester group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
  • CAS Registry Number : 1131220-82-0
  • Molecular Formula: C₁₅H₂₀BrNO₃
  • Molecular Weight : 342.23 g/mol
  • Structural Features :
    • A morpholine ring substituted at the 2-position with a 4-bromophenyl group.
    • A tert-butyl carbamate group at the 4-position of the morpholine ring, providing steric protection and influencing reactivity .

Applications :
This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of kinase inhibitors or other bioactive molecules .

Comparison with Structural Analogs

Structural Analogues and Key Differences

The following table summarizes structurally related morpholine-carboxylate derivatives, highlighting substituent variations and physicochemical properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
Target Compound 1131220-82-0 4-Bromophenyl at C2 C₁₅H₂₀BrNO₃ 342.23 Pharmaceutical intermediate
tert-Butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate (S35-1) N/A Sulfonyloxy-methyl at C2 C₁₆H₂₂BrNO₆S 436.32 Intermediate in RAS inhibitor synthesis
tert-Butyl (S)-2-(iodomethyl)morpholine-4-carboxylate (S35-2) N/A Iodomethyl at C2 C₁₀H₁₈INO₃ 343.16 Precursor for alkylation reactions
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate 112741-49-8 6-Oxo, 2,3-diphenyl C₂₁H₂₃NO₄ 353.41 Chiral building block in asymmetric synthesis
tert-Butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate 2694057-51-5 Chlorosulfonylmethyl at C2 C₁₀H₁₈ClNO₅S 299.77 Sulfonation intermediate

Key Observations :

  • Substituent Diversity: The target compound’s 4-bromophenyl group distinguishes it from analogs with sulfonyloxy, iodomethyl, or chlorosulfonylmethyl groups.
  • Stereochemical Complexity : The (2R,3S)-diphenyl-6-oxo analog (CAS 112741-49-8) demonstrates the role of stereochemistry in enantioselective synthesis .

Analytical and Spectroscopic Data

  • Target Compound: No explicit NMR or LCMS data in evidence, but related analogs provide benchmarks.
  • S35-1 : LCMS (ESI) m/z: [M – tBu + H]⁺ observed at 380.0 (calc. 380.0) .
  • S35-4 (Analog) : ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) data reported for intermediates in , though specifics are incomplete.

Biological Activity

Overview

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chiral compound belonging to the morpholine derivatives class. Its structure includes a bromine atom on a phenyl ring attached to a morpholine ring and a tert-butyl carboxylate group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

  • Molecular Formula : C15H20BrNO3
  • Molecular Weight : 342.23 g/mol
  • CAS Number : 1131220-37-5

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antifungal Effects

The compound has also been evaluated for antifungal properties. Preliminary data suggest that it may inhibit the growth of certain fungal species, which could be attributed to its structural characteristics that allow it to interact with fungal cell walls or membranes.

Anticancer Activity

One of the most promising areas of research involves the anticancer properties of this compound. Several studies have highlighted its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and others.
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction, where the compound triggers programmed cell death in cancer cells. Flow cytometry assays have confirmed its effectiveness in inducing apoptosis in a dose-dependent manner.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
    • For instance, one study reported IC50 values of 0.65 µM against MCF-7 cells, suggesting a strong potential for further development as an anticancer agent.
  • Mechanistic Insights :
    • Molecular docking studies have indicated that the compound interacts with specific proteins involved in cell cycle regulation and apoptosis pathways, enhancing its potential as an anticancer therapeutic.
    • Research also suggests that the presence of the bromine atom plays a crucial role in enhancing the binding affinity to target proteins.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesObserved EffectsIC50 Values (µM)
AntimicrobialVarious BacteriaGrowth inhibitionNot specified
AntifungalFungal StrainsGrowth inhibitionNot specified
AnticancerMCF-7, U-937Induction of apoptosis0.65

Q & A

Q. How can the stereochemical purity of tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate be validated during synthesis?

Methodological Answer:

  • Chiral HPLC or polarimetry are standard for assessing enantiomeric excess. For definitive confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended. The use of SHELX software (e.g., SHELXL for refinement) enables precise determination of absolute configuration by analyzing anomalous dispersion effects .
  • In the cited synthesis of a related chiral morpholine derivative, SC-XRD resolved the (2S) configuration, confirming stereochemical integrity .

Q. What synthetic routes are optimal for introducing the 4-bromophenyl group into the morpholine ring?

Methodological Answer:

  • A Mitsunobu reaction or nucleophilic substitution (e.g., using 4-bromophenylboronic acid in Suzuki coupling) are common. Evidence from analogous compounds shows that Mitsunobu reactions with chiral alcohols preserve stereochemistry .
  • Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Purity should be verified via ¹H/¹³C NMR and HRMS .

Q. How can stability issues with the tert-butyl carbamate group be mitigated during storage?

Methodological Answer:

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to protic solvents or acidic/basic conditions . Stability tests using TLC or HPLC at intervals can monitor degradation .

Advanced Research Questions

Q. What strategies resolve contradictory data between computational modeling and experimental results for this compound’s conformation?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers. Compare with SC-XRD or NOESY NMR data. For example, a study on a similar morpholine derivative reconciled discrepancies by identifying solvent-induced conformational flexibility .
  • If contradictions persist, variable-temperature NMR or molecular dynamics simulations can probe dynamic behavior .

Q. How can the pharmacological activity of this compound be evaluated against α2C adrenergic receptors?

Methodological Answer:

  • Use radioligand binding assays with transfected HEK293 cells expressing α2C receptors. A related phenylmorpholine derivative showed agonist activity via cAMP inhibition assays (EC₅₀ values in nM range) .
  • Molecular docking (e.g., AutoDock Vina) into receptor crystal structures (PDB: 6PT2) can predict binding modes. Validate with mutagenesis studies targeting key residues .

Q. What analytical methods differentiate between morpholine ring oxidation products under oxidative conditions?

Methodological Answer:

  • Employ LC-HRMS/MS with a C18 column (ACN/water + 0.1% formic acid) to separate and identify oxidation byproducts (e.g., morpholine N-oxide). Isotopic labeling (¹⁸O₂) can trace oxygen incorporation .
  • For structural confirmation, IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and ²D NMR (COSY, HSQC) are essential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.